molecular formula C13H9ClN2S2 B2964485 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine CAS No. 339018-93-8

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine

Cat. No.: B2964485
CAS No.: 339018-93-8
M. Wt: 292.8
InChI Key: FMWFWMUZCFLSTC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 4 and a benzylsulfanyl group at position 2. The thieno[3,2-d]pyrimidine scaffold is a fused bicyclic system combining a thiophene and pyrimidine ring, conferring structural rigidity and electronic properties suitable for medicinal chemistry applications.

This compound is synthesized via nucleophilic displacement of the 4-chloro substituent in 4-chlorothieno[3,2-d]pyrimidine with benzylthiol under basic conditions. The intermediate 4-chlorothieno[3,2-d]pyrimidine is commercially available (CAS 16269-66-2) or prepared via chlorination of thieno[3,2-d]pyrimidin-4(3H)-one using oxalyl chloride/DMF .

Properties

IUPAC Name

2-benzylsulfanyl-4-chlorothieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c14-12-11-10(6-7-17-11)15-13(16-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWFWMUZCFLSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with benzyl chloride and a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituents Molecular Weight Key Properties
4-Chlorothieno[3,2-d]pyrimidine Cl at C4 170.62 g/mol High electrophilicity at C4
4-Aminothieno[3,2-d]pyrimidine NH₂ at C4 151.18 g/mol Increased solubility, H-bond donor
6-Bromo-4-chlorothieno[3,2-d]pyrimidine Br at C6, Cl at C4 249.53 g/mol Enhanced steric bulk, halogen bonding
2,4-Dichlorothieno[3,2-d]pyrimidine Cl at C2 and C4 205.06 g/mol Dual electrophilic sites for substitution
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas Aryloxy at C4, urea at C1 ~400–450 g/mol VEGFR-2 inhibition (IC₅₀ = 150–199 nM)

Key Observations:

Electrophilicity: The 4-chloro substituent in 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine facilitates nucleophilic substitution at C4, whereas 4-amino derivatives prioritize hydrogen bonding and solubility .

Steric Effects: Bromine at C6 (e.g., 6-bromo-4-chlorothieno[3,2-d]pyrimidine) introduces steric hindrance, limiting access to certain enzyme active sites .

Kinase Inhibition

  • VEGFR-2 Inhibition: 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas exhibit potent VEGFR-2 inhibition (IC₅₀ = 150–199 nM), attributed to the aryloxy group at C4 and urea moiety . In contrast, 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine lacks the urea functionality, suggesting divergent biological targets.
  • Mycobacterium tuberculosis Inhibition: Thieno[3,2-d]pyrimidin-4-amine derivatives (e.g., compound 12) show cytochrome bd oxidase inhibition (IC₅₀ = 0.5–2 µM), highlighting the importance of the C4 amine for target engagement .

Key Observations:

  • Chlorinated thienopyrimidines generally require careful handling due to toxicity risks .
  • Brominated analogs may pose additional hazards due to bromine’s volatility .

Biological Activity

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core with specific substitutions that may influence its pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

The synthesis of 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of 2-aminothiophene with benzyl chloride in the presence of a chlorinating agent such as thionyl chloride, often conducted in dichloromethane at elevated temperatures to facilitate product formation .

The biological activity of 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its potential use as an anticancer agent, where it could interfere with pathways that promote cell proliferation.
  • Receptor Modulation : Interaction with receptor proteins can modulate their activity, potentially leading to altered signaling pathways that affect cell survival and apoptosis .

Antimicrobial Activity

Research indicates that compounds similar to 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine exhibit antimicrobial properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. For instance, structure-activity relationship studies have demonstrated that certain modifications to the thieno[3,2-d]pyrimidine scaffold can enhance antiproliferative activity against cancer cell lines. The presence of the benzylsulfanyl group is believed to contribute to this effect by increasing lipophilicity and enabling better membrane penetration .

Structure-Activity Relationship (SAR)

A detailed SAR analysis is essential for understanding how structural modifications influence biological activity. Key findings include:

  • Substituent Effects : Variations at the 4-position significantly impact potency. For example, substituents that enhance hydrophobic interactions tend to increase enzyme inhibition efficacy .
  • Hydrophobicity : The balance between hydrophilicity and lipophilicity plays a critical role in determining the bioavailability and effectiveness of the compound .

Case Studies

Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Efficacy : In vitro studies demonstrated that specific derivatives exhibited potent antiproliferative effects against breast and lung cancer cells. These studies highlighted the importance of functional groups in enhancing activity against cancer cell lines .
  • Anti-inflammatory Potential : Some derivatives were also assessed for anti-inflammatory properties through COX-1/COX-2 inhibition assays. Results indicated promising anti-inflammatory effects, which could complement their anticancer activities .

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